(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3-methyl-butyramide is a chiral amide derivative characterized by a stereospecific (S)-configured amino group and a 6-bromo-pyridin-3-ylmethyl substituent. Its molecular formula is C₁₁H₁₅BrN₃O, with a molecular weight of 285.16 g/mol.
Properties
IUPAC Name |
(2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-7(2)10(13)11(16)15-6-8-3-4-9(12)14-5-8/h3-5,7,10H,6,13H2,1-2H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFWGQXIWVTTQB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CN=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3-methyl-butyramide, a compound with the molecular formula and a molecular weight of approximately 328.25 g/mol, has garnered interest in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom on the pyridine ring, which is known to enhance its reactivity and interaction with biological targets. Its structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂BrN₃O |
| Molecular Weight | 328.25 g/mol |
| CAS Number | 1353996-01-6 |
| Boiling Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the bromine atom enhances its interaction with bacterial cell membranes, potentially disrupting their integrity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains.
The compound's mechanism involves interference with quorum sensing (QS) systems in bacteria. By inhibiting QS pathways, it can prevent biofilm formation, which is crucial for bacterial survival and pathogenicity. For instance, it has been observed to down-regulate genes associated with biofilm formation and multidrug resistance efflux pumps.
Table 2: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial effects of this compound demonstrated a significant reduction in biofilm biomass of Pseudomonas aeruginosa when combined with traditional antibiotics such as tobramycin (TOB). The combination therapy showed an increase in sterilization rates from 37.7% to 87.3% compared to TOB alone.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound could inhibit the expression of critical genes related to bacterial motility and resistance. Real-time reverse transcription-polymerase chain reaction (RT-PCR) analyses indicated down-regulation of efflux pump genes (mexA/mexE), which are often implicated in multidrug resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-amino-N-substituted butyramides. Below is a detailed comparison with structurally related analogs, focusing on molecular features, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity :
- The bromopyridine moiety in the target compound distinguishes it from analogs with benzyl-pyrrolidine () or dihydrodioxin () groups. Bromine’s size and polarizability may enhance binding to hydrophobic enzyme pockets, whereas fluorine () offers metabolic resistance.
- The ethyl and trifluoromethyl groups in increase logP values (predicted >2.5), suggesting superior blood-brain barrier penetration compared to the target compound.
Physicochemical Properties :
- Molecular Weight : The target compound (285 g/mol) is lighter than ’s benzyl-pyrrolidine derivative (289 g/mol) but heavier than the dihydrodioxin analog (276 g/mol). This impacts pharmacokinetics, with lower weights favoring oral bioavailability.
- Halogen Effects : Bromine’s polarizability may improve target engagement via halogen bonding, while trifluoromethyl groups () enhance stability against oxidative degradation.
Inferred Biological Activity: highlights 2-amino-N-(arylsulfinyl)-acetamides as bacterial aaRS inhibitors. The benzyl-pyrrolidine analog () shares structural motifs with neuroactive compounds, hinting at CNS applications.
Synthetic Considerations: The target compound’s synthesis likely involves coupling 2-amino-3-methylbutyric acid with 6-bromo-pyridin-3-ylmethylamine, analogous to methods for trifluoroethyl acetamides ().
Research Findings and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
